molecular formula C22H29NO2 B11560615 4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide

4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide

Cat. No.: B11560615
M. Wt: 339.5 g/mol
InChI Key: SJYNWTKHQSYGML-UHFFFAOYSA-N
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Description

4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide is an organic compound with the molecular formula C22H29NO2 and a molecular weight of 339.47116 g/mol . This compound is characterized by the presence of a butoxy group, a tert-butylphenyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide typically involves the reaction of 4-tert-butylbenzylamine with 4-butoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a butoxy radical.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of butoxy radicals.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted tert-butylphenyl derivatives.

Scientific Research Applications

4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxy group, tert-butylphenyl group, and benzamide moiety contribute to its versatility in various scientific research applications.

Properties

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

4-butoxy-N-[(4-tert-butylphenyl)methyl]benzamide

InChI

InChI=1S/C22H29NO2/c1-5-6-15-25-20-13-9-18(10-14-20)21(24)23-16-17-7-11-19(12-8-17)22(2,3)4/h7-14H,5-6,15-16H2,1-4H3,(H,23,24)

InChI Key

SJYNWTKHQSYGML-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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